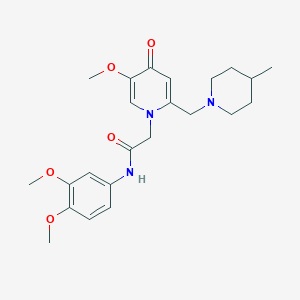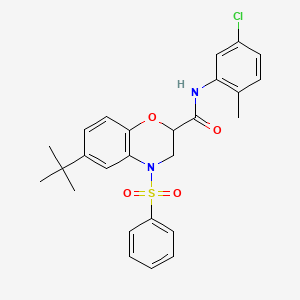![molecular formula C19H12BrN3O3S B11231165 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11231165.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a quinoline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
化学反応の分析
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the bromophenyl ring .
科学的研究の応用
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activity, particularly against breast cancer cell lines.
作用機序
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to inhibit the biosynthesis of bacterial lipids, while the quinoline moiety can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial and anticancer properties.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against tumor cell lines
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of a thiazole ring and a quinoline moiety, which provides a dual mechanism of action. This makes it a promising candidate for further research and development in medicinal chemistry .
特性
分子式 |
C19H12BrN3O3S |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H12BrN3O3S/c20-11-7-5-10(6-8-11)14-9-27-19(22-14)23-18(26)15-16(24)12-3-1-2-4-13(12)21-17(15)25/h1-9H,(H2,21,24,25)(H,22,23,26) |
InChIキー |
BSGKPIIOOXXAOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11231086.png)
![2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B11231093.png)
![N-(4-{2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11231106.png)
![N-(4-Ethoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11231110.png)
![N-Benzyl-N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11231114.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11231116.png)

![N-(3-methylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11231120.png)

![4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11231139.png)
![N-(2-ethyl-6-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231142.png)
![8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11231143.png)
![5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11231148.png)
![N-(3,4-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11231168.png)
